Metalaxyl-d6
Description
Significance of Deuterated Compounds in Chemical and Biological Investigations
Deuterated compounds are powerful tools in chemical and biological research for several key reasons. The increased mass of deuterium (B1214612) can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This phenomenon provides valuable insights into reaction mechanisms and metabolic pathways. snnu.edu.cn
Furthermore, the distinct mass of deuterated molecules makes them ideal internal standards for quantitative analysis using mass spectrometry (MS). thalesnano.com By adding a known amount of the deuterated analog to a sample, any variations in sample preparation or instrument response can be accurately corrected, leading to more precise and reliable quantification of the target analyte. lcms.cz This is particularly crucial in complex matrices such as soil, water, and biological tissues, where matrix effects can significantly impact analytical accuracy. lcms.cz In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from proton signals, allowing for clearer structural elucidation of molecules. synmr.in
Role of Metalaxyl-d6 within the Context of Metalaxyl (B1676325) and Metalaxyl-M Research
Metalaxyl is a systemic phenylamide fungicide widely used to control diseases caused by oomycete fungi in a variety of crops. wikipedia.orgnih.gov It is a chiral compound, existing as two enantiomers: the R-enantiomer (metalaxyl-M or mefenoxam) and the S-enantiomer. inchem.orgsigmaaldrich.com The fungicidal activity of metalaxyl is almost exclusively due to the R-enantiomer. caymanchem.comchemsrc.com
This compound serves as a crucial internal standard for the accurate quantification of both metalaxyl and its active enantiomer, metalaxyl-M, in various analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com Its use is essential for a range of research applications, including:
Residue Analysis: Determining the concentration of metalaxyl and metalaxyl-M residues in crops, soil, and water to ensure compliance with regulatory limits and assess environmental contamination. researchgate.netnih.gov
Environmental Fate Studies: Tracking the degradation and movement of metalaxyl in different environmental compartments to understand its persistence and potential for leaching into groundwater. epa.govepa.gov
Metabolism Studies: Investigating the biotransformation of metalaxyl in plants and animals to identify metabolites and understand the pathways of degradation. epa.govfao.org
Evolution of Research Paradigms for Chiral Agrochemicals and Deuterated Standards
The recognition that the enantiomers of chiral agrochemicals can have different biological activities and environmental fates has led to a paradigm shift in their research and regulation. uniroma1.it Initially, many chiral pesticides were developed and marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, there is now a greater emphasis on developing and using single-enantiomer or enantiomer-enriched formulations, such as metalaxyl-M, to reduce the environmental load of less active or inactive isomers. sigmaaldrich.comfao.org
This shift has necessitated the development of advanced analytical techniques capable of separating and quantifying individual enantiomers. Chiral chromatography, coupled with mass spectrometry, has become the method of choice for this purpose. lcms.cznih.gov In this context, the availability of enantiomerically pure deuterated standards, such as (R)-(-)-metalaxyl-d6, is critical for the accurate and reliable enantioselective analysis of chiral agrochemicals. caymanchem.comsigmaaldrich.com The use of these standards helps to overcome challenges such as matrix effects and ensures the generation of high-quality data for risk assessment and regulatory decision-making. lcms.czaustinpublishinggroup.com
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate | sigmaaldrich.com |
| Synonyms | (R)-(-)-Metalaxyl-d6, (R)-(-)-Metalaxyl-d6 (2,6-dimethyl-d6) | caymanchem.comsigmaaldrich.com |
| Molecular Formula | C15H15D6NO4 | caymanchem.com |
| Molecular Weight | 285.4 g/mol | caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d6) | caymanchem.com |
Synthesis and Manufacturing of this compound
The synthesis of metalaxyl generally involves the reaction of 2,6-dimethylaniline (B139824) with a derivative of alanine (B10760859), followed by acylation. wikipedia.orggoogle.com For this compound, the deuterated starting material, 2,6-bis(methyl-d3)aniline, would be used in a similar synthetic route. The general synthesis of metalaxyl proceeds by alkylating 2,6-xylidine with methyl 2-bromopropionate to form an alanine derivative, which is then reacted with methoxyacetyl chloride to produce racemic metalaxyl. wikipedia.org
Application of this compound in Research
Use as an Internal Standard in Analytical Methodologies
The primary application of this compound is as an internal standard in analytical methods for the quantification of metalaxyl and its enantiomers. caymanchem.commedchemexpress.com Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, but a different mass. europa.eu This allows them to co-elute chromatographically and experience similar ionization efficiencies and matrix effects, leading to highly accurate and precise measurements. lcms.cz
Table: Analytical Methods Utilizing this compound
| Analytical Technique | Matrix | Purpose | Reference |
| LC-MS/MS | Animal Muscle Tissues | Simultaneous stereoselective analysis of metalaxyl and its metabolite metalaxyl acid | nih.gov |
| GC-MS/MS | Agricultural Soils | Quantification of pesticide residues | nih.gov |
| UHPLC-MS/MS | Cannabis Matrices | Quantitative analysis of pesticides and mycotoxins | lcms.cz |
| GC-MS | Urine | Determination of combined residues of metalaxyl and its metabolites | scispace.com |
Role in Environmental Fate and Metabolism Studies
This compound is instrumental in studying the environmental fate and metabolism of metalaxyl. By spiking samples with the deuterated standard, researchers can accurately trace the degradation of the parent compound and the formation of its metabolites in various environmental matrices.
Studies have shown that metalaxyl is persistent and mobile in many soils. epa.gov The half-life of metalaxyl in soil can range from 14 to 56 days under field conditions. epa.gov The major degradation product often identified in field studies is CGA-62826. epa.gov In plants, metalaxyl undergoes several metabolic transformations, including ring oxidation, methyl ester hydrolysis, and N-dealkylation. guidechem.com Animal metabolism studies in rats have shown that metalaxyl is rapidly absorbed, metabolized, and excreted, primarily in the urine and feces. epa.govfao.org The use of this compound in such studies allows for precise quantification of the parent compound and its transformation products.
Application in Chiral-Specific Analysis
Given the enantiomer-specific activity of metalaxyl, chiral-specific analysis is crucial for understanding its efficacy and environmental impact. sigmaaldrich.comnih.gov this compound, particularly in its enantiomerically pure forms like (R)-(-)-Metalaxyl-d6, is essential for the development and validation of these methods. caymanchem.com Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying the enantiomers of metalaxyl and its metabolites. nih.gov Research has shown that the degradation of metalaxyl in soil can be enantioselective, with the preference for one enantiomer over the other potentially changing with soil pH. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
methyl 2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i1D3,2D3 |
InChI Key |
ZQEIXNIJLIKNTD-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(C(C)C(=O)OC)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Metalaxyl D6
Advanced Synthetic Routes for Deuterated Metalaxyl (B1676325) Analogs
The synthesis of Metalaxyl-d6 is not explicitly detailed in readily available literature; however, it can be logically inferred from the established synthesis of Metalaxyl. The most advanced and efficient route involves a multi-step process beginning with a deuterated precursor, followed by sequential reactions to build the final molecule.
The key to this synthesis is the use of 2,6-dimethylaniline-d6, where the two methyl groups on the aromatic ring are perdeuterated. This isotopically labeled starting material is commercially available, simplifying the initial steps of the synthesis. The general synthetic pathway is as follows:
Alkylation of Deuterated Aniline: The synthesis commences with the alkylation of 2,6-dimethylaniline-d6. This reaction is typically carried out with an ester of 2-bromopropionic acid, such as methyl 2-bromopropionate. This step forms the corresponding N-substituted alanine (B10760859) methyl ester derivative.
Acylation: The secondary amine formed in the previous step is then acylated. This is achieved by reacting the N-substituted alanine methyl ester with methoxyacetyl chloride. The acylation introduces the methoxyacetyl group to the nitrogen atom, yielding the final product, this compound.
This synthetic approach is advantageous as it introduces the deuterium (B1214612) labels at the beginning of the sequence, ensuring their incorporation into the final product. The subsequent reaction steps are standard organic transformations that are well-established for the synthesis of the non-deuterated parent compound, Metalaxyl.
Isotopic Enrichment and Positional Specificity in this compound Synthesis
The precise placement and high enrichment of the deuterium atoms are critical for the utility of this compound as an internal standard. The formal chemical name, methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate, explicitly indicates the location of the six deuterium atoms on the two methyl groups attached to the phenyl ring. medchemexpress.comcaymanchem.com
This positional specificity is achieved by starting the synthesis with 2,6-bis(trideuteriomethyl)aniline. In this precursor, the protons of the two methyl groups are replaced with deuterium atoms. By using this deuterated starting material, the isotopic labels are strategically placed on a part of the molecule that is less likely to undergo chemical exchange during the synthetic process or during analytical procedures.
Commercial preparations of this compound typically exhibit a high degree of isotopic enrichment, often with a purity of ≥99% for the deuterated forms (d1-d6). medchemexpress.comcaymanchem.com This high purity is essential to minimize any potential interference from unlabeled or partially labeled molecules in sensitive analytical applications.
Purity Assessment and Isotopic Verification Techniques
To ensure the identity, purity, and isotopic enrichment of synthesized this compound, rigorous analytical techniques are employed. The primary methods for this verification are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometric Confirmation of Deuteration
Mass spectrometry (MS) is a fundamental technique for confirming the successful incorporation of deuterium atoms into the Metalaxyl structure. The introduction of six deuterium atoms results in a predictable increase in the molecular weight of the compound.
The molecular weight of unlabeled Metalaxyl is approximately 279.33 g/mol . nist.gov With the substitution of six protons (atomic mass ~1.008 amu) with six deuterons (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 285.37 g/mol . nih.govimmunomart.org This mass shift of approximately 6 amu is readily detectable by mass spectrometry.
In addition to confirming the molecular weight, the fragmentation pattern observed in the mass spectrum provides further evidence for the location of the deuterium labels. The mass spectrum of unlabeled Metalaxyl shows characteristic fragment ions. nist.gov For this compound, the fragments containing the 2,6-bis(methyl-d3)phenyl moiety will exhibit a corresponding mass shift, while fragments without this part of the molecule will have the same mass as those from the unlabeled compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M]+ Peak (m/z) |
|---|---|---|---|
| Metalaxyl | C15H21NO4 | 279.33 | 279 |
| This compound | C15H15D6NO4 | 285.37 | 285 |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the position and extent of deuteration. Both ¹H NMR and ¹³C NMR are utilized for this purpose.
¹H NMR Spectroscopy: The most significant feature in the ¹H NMR spectrum of this compound, when compared to its non-deuterated counterpart, is the absence of the signal corresponding to the protons of the two methyl groups on the phenyl ring. In the spectrum of unlabeled Metalaxyl, these protons typically appear as a singlet in the aromatic region. The disappearance of this signal is a clear indication of successful deuteration at these positions. The other proton signals of the molecule are expected to remain, with their chemical shifts and multiplicities largely unchanged.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound also provides valuable information. The carbon atoms of the deuterated methyl groups (CD₃) will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (which has a spin I=1). This is in contrast to the quartet observed for the protonated methyl groups (CH₃) in the spectrum of unlabeled Metalaxyl. Furthermore, the carbon signals of the deuterated methyl groups are expected to be shifted slightly upfield compared to the corresponding signals in the unlabeled compound, an effect known as the isotopic shift.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes on Deuteration Effects |
|---|---|---|---|
| Aromatic CH | ~7.0-7.2 | ~125-135 | No significant change |
| Aromatic C-CH₃ | - | ~18-20 | Signal will be a triplet due to C-D coupling and shifted slightly upfield. |
| Aromatic CH₃ | Signal absent | - | Confirms deuteration. |
| Alanine CH | ~4.8 | ~55 | No significant change |
| Alanine CH₃ | ~1.3 | ~15 | No significant change |
| Methoxyacetyl CH₂ | ~4.0 | ~70 | No significant change |
| Methoxyacetyl OCH₃ | ~3.3 | ~59 | No significant change |
| Ester OCH₃ | ~3.6 | ~52 | No significant change |
Advanced Analytical Methodologies Utilizing Metalaxyl D6 As an Internal Standard
Method Validation Protocols Employing Metalaxyl-d6
Limits of Detection and Quantification in Diverse Sample Types
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. When using this compound as an internal standard for the quantification of Metalaxyl (B1676325), these limits are crucial for assessing the method's applicability to trace-level analysis in complex matrices.
Research has established the LOD and LOQ for Metalaxyl in a variety of sample types, demonstrating the robustness of methods employing isotopically labeled internal standards. In environmental monitoring, a gas chromatography (GC) method determined the limit of quantitation for Metalaxyl to be 1 ppb in water and 10 ppb in soil. epa.gov Another study focusing on water analysis using solid-phase extraction and GC with a nitrogen–phosphorus detector established an effective LOQ of 0.1 μg L⁻¹ (0.1 ppb). researchgate.net
For food matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing residues in Chinese bayberry and Dendrobium officinale reported an LOQ of 0.01 mg kg⁻¹. mdpi.com Similarly, a limit of quantification of 0.01 mg/kg was reported for various crops including cabbage, lettuce, and spinach. fao.org In the analysis of tomato fruits by High-Performance Liquid Chromatography (HPLC), the method demonstrated a linear range from 0.01 to 2 μg mL⁻¹, which encompasses the method's detection and quantification limits. arabjchem.org
In the context of human exposure assessment, a gas chromatography/mass spectrometric (GC/MS) method was developed to measure Metalaxyl and its metabolites in urine. This method achieved a detection limit of 0.025 µg/g. scispace.com
These findings highlight the effectiveness of using analytical methods that can incorporate this compound to achieve low detection and quantification limits across diverse and complex sample matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Metalaxyl in Various Matrices The following is an interactive data table. Column headers can be clicked to sort the data.
Multi-Residue Analysis Strategies Integrating this compound
This compound is an invaluable tool in multi-residue analysis (MRA), a strategy designed to simultaneously screen for and quantify a wide range of pesticides and other contaminants in a single analytical run. The use of isotopically labeled internal standards is critical in MRA to compensate for variations in sample preparation, injection volume, and instrumental response, as well as to mitigate matrix effects that can cause ion suppression or enhancement in mass spectrometry-based methods. lcms.czeuropa.eu
In complex matrices such as cannabis, the use of deuterated analogues as internal standards has been shown to be highly effective. lcms.cz A method analyzing for 59 pesticides and 5 mycotoxins utilized 24 deuterated internal standards, including the related compound Metalaxyl-d3. lcms.cz The inclusion of these standards allows for accurate quantification by calculating the area ratio of the target analyte to its corresponding labeled standard, which normalizes the response and significantly improves the reproducibility of results across different matrices. lcms.cz This approach reduces the relative standard deviation (%RSD) and brings accuracy values within acceptable ranges. lcms.cz
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Metalaxyl |
| This compound |
| Metalaxyl-d3 |
Environmental Fate and Transport Studies of Metalaxyl Analogs Utilizing Deuterated Tracers
Degradation Pathways and Kinetics in Environmental Compartments
The environmental persistence and mobility of fungicides are critical factors in assessing their potential ecological impact. Deuterated analogs, such as Metalaxyl-d6, are often employed as tracers in environmental fate studies to elucidate the degradation pathways and kinetics of the parent compound, metalaxyl (B1676325). The substitution of hydrogen with deuterium (B1214612) atoms provides a stable isotopic label for analytical tracking without significantly altering the chemical behavior of the molecule in the environment.
Soil Degradation and Dissipation Dynamics
Metalaxyl's dissipation in soil is a multifaceted process governed by biotic and abiotic factors. Under field conditions, its half-life can range broadly from 7 to 170 days, with a representative half-life of approximately 70 days in moist soils. orst.edu Laboratory studies report terrestrial field half-lives between 14 and 56 days. epa.govepa.govepa.gov The primary routes for its removal from surface soils include microbial metabolism and leaching. epa.govepa.govepa.gov
Microbial activity is a principal driver of metalaxyl degradation in soil environments. The rate of transformation is significantly different under aerobic and anaerobic conditions.
Aerobic Conditions: Aerobic soil metabolism is a key pathway for dissipation. epa.govepa.gov The aerobic soil metabolism half-life for metalaxyl is reported to be approximately 40 days. epa.govepa.govepa.govepa.gov In soils with a history of fungicide treatment, metabolism can be much more rapid, with a half-life of as little as 14 days. cdnsciencepub.com
Anaerobic Conditions: While less predominant in typical agricultural surface soils, anaerobic degradation also contributes to metalaxyl's transformation. In anaerobic aquatic environments, metalaxyl degrades with a half-life of about 30 days. epa.govepa.govepa.gov One study specified the half-life in an anaerobic aquatic environment to be 26.9 days for the total system (soil + water), with individual half-lives of 29.9 days in the water phase and 21.7 days in the sediment. epa.gov The main degradation product under these conditions is often the metalaxyl acid metabolite (CGA-62826 or NOA 409045). epa.govepa.govepa.govfao.org
Table 1: Metalaxyl Degradation Half-Life in Soil
| Condition | Half-Life (t½) in Days | Reference |
|---|---|---|
| Aerobic Soil Metabolism (Lab) | ~40 | epa.govepa.govepa.govepa.gov |
| Terrestrial Field Dissipation | 14 - 56 | epa.govepa.govepa.gov |
| Moist Soils (Field) | ~70 (representative) | orst.edu |
| Soils with History of Use | 4 - 14 | cdnsciencepub.comcabidigitallibrary.org |
| Soils with No History of Use | 39 - 46 | cabidigitallibrary.org |
The rate at which metalaxyl degrades is heavily influenced by the physical and chemical characteristics of the soil.
Soil Type and Composition: Metalaxyl is poorly sorbed by soils, particularly those with low organic matter and clay content, which makes it highly mobile and prone to leaching. orst.edunih.govresearchgate.net This mobility can lead to potential groundwater contamination. orst.edunih.gov Conversely, higher clay and organic matter content can increase adsorption, potentially reducing the availability of the fungicide for microbial degradation. scielo.br
Soil pH: The degradation of metalaxyl shows a strong correlation with soil pH. nih.gov In aerobic soils with a pH above 5, the fungicidally active R-enantiomer degrades faster than the S-enantiomer. nih.gov However, this enantioselectivity can be reversed in soils with a pH below 4, where the S-enantiomer may degrade more rapidly. nih.gov In soils with a pH between 4 and 5, both enantiomers tend to degrade at similar rates. nih.gov Metalaxyl itself is stable across a wide pH range. nih.govresearchgate.net
Other Factors: Soil aeration and water movement can facilitate bioactivity, enhancing degradation. scielo.br One study concluded that physicochemical characteristics were more influential on the degradation rate than the specific composition of the microbial community when a slow-degrading soil was inoculated with microbes from a fast-degrading one. researchgate.net
Microbial breakdown is the most significant pathway for metalaxyl degradation in soil. nih.govresearchgate.net The primary soil metabolite is metalaxyl acid, which is formed predominantly by microorganisms. nih.govresearchgate.net
Studies have shown that repeated applications of metalaxyl can lead to enhanced or accelerated degradation. cabidigitallibrary.orgscielo.brscielo.br This occurs because successive applications select for and stimulate the growth of microbial populations capable of utilizing the fungicide as a substrate. scielo.br In soils with a history of metalaxyl use, degradation half-lives can be as short as 4 to 14 days, compared to 39 to 46 days in unexposed soils. cabidigitallibrary.org
A variety of soil microorganisms have been identified that can degrade metalaxyl, with breakdown by single isolates ranging from 36–52% over 25 days, and up to 75% when mixtures of fungi or bacteria are present. cdnsciencepub.com The degradation of metalaxyl has been positively correlated with the activity of certain soil enzymes, such as acid phosphatase. nih.govnih.gov
Aquatic System Dissipation and Hydrolysis
In aquatic environments, the fate of metalaxyl is determined by a combination of hydrolysis, microbial action, and photodegradation.
Hydrolysis: Metalaxyl is stable to hydrolysis under typical environmental pH conditions. nih.govresearchgate.net The calculated hydrolytic half-life at 20°C is approximately 200 days at pH 5 and 7, and decreases to 115 days at pH 9. epa.govepa.govepa.govepa.gov
Aquatic Metabolism: Microbial degradation is a key dissipation route in water. The half-life of metalaxyl is reported to be around 55 days under aerobic aquatic conditions and 30 days under anaerobic aquatic conditions. epa.govepa.govepa.gov In aquatic field studies, dissipation from rice paddy water was observed to be much faster, with half-lives of 5 and 20 days. epa.govepa.gov Several microorganisms, including species of Pseudomonas, Aspergillus, Cladosporium, and Penicillium, have been shown to effectively degrade metalaxyl in aquatic systems. nih.gov
Table 2: Metalaxyl Degradation Half-Life in Aquatic Systems
| Condition | Half-Life (t½) in Days | Reference |
|---|---|---|
| Hydrolysis (pH 5 & 7) | ~200 | epa.govepa.govepa.govepa.gov |
| Hydrolysis (pH 9) | 115 | epa.govepa.govepa.govepa.gov |
| Aerobic Aquatic Metabolism | ~55 | epa.govepa.govepa.gov |
| Anaerobic Aquatic Metabolism | ~30 | epa.govepa.govepa.gov |
| Rice Paddy Water (Field) | 5 - 20 | epa.govepa.gov |
Photodegradation under Environmental Conditions
The breakdown of metalaxyl by sunlight is generally a slow process under natural conditions but can be accelerated by other factors.
Aqueous Photolysis: Metalaxyl is photolytically stable in water when exposed to natural sunlight, with a reported half-life of approximately 400 days. epa.govepa.govepa.govepa.gov One study noted that less than 10% of the material photolyzed during a 28-day test period. epa.govepa.govepa.gov However, another source indicated that exposure to sunlight could reduce the half-life in water to one week, a significant contrast that may depend on experimental conditions. orst.edu
Soil Photolysis: The compound is also stable to photodegradation on soil surfaces, with studies showing no significant difference in degradation rates between irradiated samples and dark controls. epa.govepa.govepa.gov
Sensitized Photodegradation: While direct photolysis is slow, the process can be accelerated by photosensitizers. nih.govresearchgate.net The presence of substances like humic acids, titanium dioxide (TiO₂), or hydrogen peroxide can significantly enhance the rate of photodecomposition. nih.govresearchgate.net Under UV light, metalaxyl is photodecomposed into various products through processes like N-deacylation and demethoxylation. nih.govresearchgate.net Studies using TiO₂ as a photocatalyst under solar irradiation have demonstrated complete degradation of an initial 50 ppm metalaxyl concentration within 30 minutes. researchgate.netresearchgate.net
Mobility and Leaching Potential in Soil Profiles
The mobility and leaching of metalaxyl, often studied using its deuterated analog this compound as a tracer, are significant factors in determining its environmental distribution. Research indicates that metalaxyl is a mobile to highly mobile compound in soil, with a considerable potential to leach into groundwater, particularly in soils with low organic matter content. unirioja.esepa.govepa.govnih.gov The mobility of the fungicide is inversely correlated with the soil's adsorption capacity and organic matter content. researchgate.net
Studies using soil thin-layer chromatography (soil-TLC) have classified metalaxyl's mobility. In vineyard soils with low organic matter, 81% were classified as mobile and 19% as highly mobile. unirioja.esnih.gov In contrast, natural soils with higher organic matter content showed moderate mobility in 86% of cases and mobility in the remaining 14%. unirioja.esnih.gov This behavior suggests a higher risk of leaching in agricultural soils where organic matter has been depleted. unirioja.es
Column leaching experiments confirm these findings. In unaged sandy soil columns, up to 92% of the applied radiolabeled metalaxyl was recovered in the leachate. epa.gov Even in aged soil columns, a significant portion of the applied radioactivity (79.2%) was found in the leachate from sandy soil. epa.gov The primary soil degradate of metalaxyl, a carboxylic acid metabolite known as CGA-62826, is also persistent and mobile, capable of leaching to depths of 36-48 inches. epa.govepa.gov The amount of water moving through the soil profile is a critical factor, with increased simulated rainfall leading to significantly more leaching of metalaxyl through soil columns. researchgate.net
Table 1: Mobility Classification of Metalaxyl in Different Soil Types Data derived from soil-TLC studies.
| Soil Type | Organic Matter Content | Mobility Class | Percentage of Soils in Class |
|---|---|---|---|
| Vineyard Soils | 0.31-1.37% | Mobile | 81% |
| Highly Mobile | 19% | ||
| Natural Soils | 3.30-8.24% | Moderately Mobile | 86% |
| Mobile | 14% |
Adsorption-Desorption Characteristics in Various Soil Types
The adsorption and desorption behavior of metalaxyl dictates its mobility in soil. Studies consistently show that adsorption is relatively low, especially in soils with low organic matter and clay content. unirioja.esnih.govresearchgate.net The process is well-described by the Freundlich adsorption isotherm equation. unirioja.esnih.gov
The organic matter content of the soil is the single most important factor governing metalaxyl adsorption, accounting for as much as 88% of the variance in adsorption across different soil types. unirioja.esnih.gov Clay content is also a significant contributor. unirioja.esnih.gov Consequently, Freundlich adsorption constants (Kf), which indicate the intensity of adsorption, are significantly lower in vineyard soils (Kf values ranging from 0.01 to 0.64) compared to natural soils rich in organic matter (Kf values of 1.05 to 2.83). unirioja.esnih.gov Similarly, U.S. EPA data shows low adsorption coefficient (Kads) values, ranging from 0.43 in sand to 1.40 in sandy clay loam. epa.gov
Adsorption studies on individual soil components reveal that while humic acid shows high adsorption at low concentrations, the clay mineral montmorillonite's adsorption capacity increases significantly as the fungicide concentration rises. unirioja.es This confirms that both organic matter and specific clay minerals play crucial roles in the retention of metalaxyl in the soil matrix. unirioja.es
Table 2: Freundlich Adsorption Constants (Kf) for Metalaxyl in Various Soils Data from batch equilibrium studies.
| Soil Category | Organic Matter Range | Kf Range | Reference |
|---|---|---|---|
| Vineyard Soils | 0.31-1.37% | 0.01 - 0.64 | unirioja.esnih.gov |
| Natural Soils | 3.30-8.24% | 1.05 - 2.83 | unirioja.esnih.gov |
Impact of Soil Amendments on Mobility (e.g., Biochar)
The application of organic amendments, such as biochar, can significantly alter the mobility and leaching potential of metalaxyl in soil. nih.gov Biochar, a carbon-rich material from pyrolyzed biomass, has been shown to be highly effective at increasing the sorption and reducing the mobility of metalaxyl enantiomers. nih.gov
In one study, the sorption distribution coefficient (Kd) for metalaxyl enantiomers was substantially higher on biochar (≈ 145 L kg⁻¹) compared to composted olive-mill waste (≈ 22 L kg⁻¹). nih.gov Amending soil with biochar resulted in greater resistance to desorption for both R- and S-metalaxyl compared to unamended soil. nih.gov
Crucially, the addition of biochar to soil columns almost completely suppressed the leaching of both metalaxyl enantiomers. nih.gov This demonstrates that biochar amendments can effectively immobilize metalaxyl, mitigating the risk of groundwater contamination associated with its high leaching potential. nih.gov The primary mechanism is the strong sorption of metalaxyl to the biochar, which reduces its bioavailability for transport and degradation. nih.gov
Volatilization Dynamics from Environmental Surfaces
Volatilization is not considered a major pathway for the dissipation of metalaxyl from environmental surfaces. epa.gov Laboratory and field studies have consistently shown that only a very small fraction of applied metalaxyl is lost to the atmosphere.
Enantioselective Environmental Behavior of Metalaxyl as Monitored by Deuterated Analogs
Metalaxyl is a chiral fungicide, and its enantiomers exhibit different biological activities and can undergo enantioselective degradation in the environment. High-precision analytical methods, which often employ deuterated analogs like this compound as internal standards, are essential for monitoring the fate of individual enantiomers in soil and water. nih.govnih.gov
The degradation of metalaxyl in soil is a microbially-mediated and often highly enantioselective process. nih.gov A key factor influencing this enantioselectivity is soil pH. nih.gov
In aerobic soils with a pH above 5 , the fungicidally active R-enantiomer is degraded faster than the inactive S-enantiomer (kR > kS). nih.govnih.gov
In aerobic soils with a pH below 4 and in most anaerobic soils, this preference is reversed, with the S-enantiomer degrading faster (kR < kS). nih.gov
In the intermediate pH range of 4 to 5 , both enantiomers tend to degrade at similar rates. nih.gov
This enantioselectivity extends to leaching processes. The more persistent enantiomer in a given soil environment is more likely to be found in leachate, indicating that enantioselective degradation directly impacts which form of the compound is transported through the soil profile. nih.govresearchgate.net Studies have confirmed that metalaxyl is configurationally stable in soil, meaning there is no interconversion of R- to S-enantiomers or vice-versa during degradation. nih.gov
Soil amendments can indirectly affect this behavior. The addition of biochar, by strongly sorbing the fungicide, reduces its bioavailability for microbial degradation. nih.gov This can lead to less pronounced enantioselectivity in degradation compared to unamended soils, prolonging the presence of the racemic mixture in the soil. nih.gov
Metabolism and Transformation Research of Metalaxyl in Biotic Systems Excluding Human Clinical Data
Plant Uptake, Translocation, and Accumulation of Metalaxyl (B1676325)
The high water solubility and systemic properties of metalaxyl facilitate its uptake and movement throughout the plant, offering protection to both existing and newly developing tissues. pomais.com
Metalaxyl present in the soil can be absorbed by plant roots. apsnet.org Research indicates that for effective control of certain plant diseases, such as late blight in potatoes caused by Phytophthora infestans, the fungicide should be washed off the leaves by irrigation or rain so it can be absorbed by the roots. apsnet.org The uptake of pesticides like metalaxyl can differ among various plant species and is influenced by the plant's growth stage and environmental conditions. nih.gov Plant uptake is considered a primary route for the dissipation of metalaxyl from surface soils. epa.gov
Once absorbed, metalaxyl is translocated systemically within the plant. pomais.com It has been reported to move through the xylem from the site of application to the apical parts of the plant. nih.gov This upward movement ensures the compound is distributed throughout the plant, protecting new growth. pomais.com Studies on durian seedlings showed that metalaxyl can penetrate leaf tissue and be transported inside the plant. nih.gov The ability of pesticides to be translocated to shoots is often related to their concentration in the roots. rothamsted.ac.uk
Research on various crops has provided insights into the distribution of metalaxyl within different plant parts. In durian seedlings treated with a foliar spray, the accumulation of metalaxyl appeared to be uniform in all plant parts. nih.gov In grapevine studies, after foliar application, the highest concentration of ¹⁴C-metalaxyl residues was found in the leaves, followed by the presscake from the grapes. fao.org
A study on grapes harvested 68 days after the final application of ¹⁴C-metalaxyl provides a detailed breakdown of the residue distribution.
Table 1: Distribution of ¹⁴C-Metalaxyl Residues in Grapevines
| Plant Part | Total ¹⁴C Residue (mg/kg as metalaxyl) | Parent Metalaxyl (% of Total Residue) | Metabolites (% of Total Residue) |
|---|---|---|---|
| Grapes | 0.48 | 64.1% | 35.9% |
| Juice | 0.24 | 76.4% | 23.6% |
| Presscake | 1.08 | 59.0% | 41.0% |
| Leaves | 12.8 | 21.6% | 78.4% |
Data sourced from a field trial in Switzerland. fao.org
Metabolite Identification and Pathway Elucidation in Plants
In plants, metalaxyl is transformed into various metabolites through several biochemical pathways. nih.govresearchgate.net Metabolism studies have been conducted on crops such as potatoes, lettuce, tobacco, and grapes. epa.gov No metabolites have been identified in plants that were not also found in animal metabolism studies. fao.org
A primary metabolic pathway for metalaxyl in plants is the hydrolysis of the methyl ester group, which leads to the formation of its corresponding carboxylic acid, known as metalaxyl acid or CGA-62826. nih.govresearchgate.netresearchgate.net This metabolite is a major degradation product found in soil and is subsequently taken up by plants. epa.govepa.gov
In addition to metalaxyl acid, other metabolites are formed. The residue of concern in root and tuber vegetables is defined as consisting of the parent metalaxyl, its metabolites that contain the 2,6-dimethylaniline (B139824) moiety, and N-(2-hydroxymethyl-6-dimethylphenyl)-N-(methoxyacetyl)-alanine methyl ester. epa.gov In lettuce, parent metalaxyl and a metabolite designated as "metabolite 8" were each found to constitute about 20% of the total residue. fao.orgfao.org
Table 2: Major Metabolites of Metalaxyl Identified in Plants
| Metabolite Name/Code | Chemical Name | Crops Identified In |
|---|---|---|
| Metalaxyl Acid (CGA-62826) | N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine | General, Soil Degradate |
| Metabolite 8 | N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester | Lettuce |
| Unnamed Metabolite | N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester | Potatoes, Lettuce, Tobacco, Grapes |
Information compiled from multiple sources. epa.govfao.orgepa.gov
The transformation of metalaxyl in plants is driven by enzymatic processes. nih.gov The major metabolic routes involve the hydrolysis of the methyl ester and the oxidation of the methyl groups on the phenyl ring. nih.govresearchgate.net These oxidation products can then serve as precursors for the formation of conjugates. nih.govresearchgate.net While the specific enzymes in plants are not fully detailed in the provided context, the processes of hydrolysis and oxidation suggest the involvement of esterases and oxidases, respectively. In Solanum nigrum, exposure to metalaxyl led to an increase in the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPX) and glutathione-S-transferase (GST), indicating their potential role in the detoxification and biotransformation of the fungicide. frontiersin.org
Microbial Metabolism and Detoxification Pathways in Soil and Aquatic Environments
The microbial degradation of Metalaxyl is a key process in its environmental dissipation. In both soil and aquatic ecosystems, microorganisms play a crucial role in metabolizing and detoxifying this fungicide. The primary metabolic pathway involves the hydrolysis of the methyl ester group, leading to the formation of its main metabolite, Metalaxyl acid (also known as CGA-62826). acs.orgnih.gov This transformation is predominantly carried out by soil microorganisms. acs.orgnih.gov
Several studies have identified specific microbial species capable of degrading Metalaxyl. For instance, research has shown that microorganisms such as Pseudomonas sp., Aspergillus niger, Cladosporium herbarum, and Penicillium sp. can effectively detoxify Metalaxyl in aquatic systems. acs.org One study demonstrated that Pseudomonas sp. (isolate ER2) was particularly effective, leading to the complete detoxification of Metalaxyl in an aqueous medium after 28 days. acs.org The degradation efficiency of these microorganisms is influenced by environmental factors such as pH and temperature, with optimal conditions generally being a pH of 7 and a temperature of 30°C. acs.org
In soil environments, the half-life of Metalaxyl can vary depending on conditions. Under aerobic soil conditions, the metabolism half-life is approximately 40 days. mdpi.com In aquatic environments, it degrades moderately under both aerobic (half-life of ~55 days) and anaerobic (half-life of ~30 days) conditions. mdpi.com The major degradation product consistently identified in field studies is Metalaxyl acid. mdpi.com
The detoxification process renders the parent compound inactive. For example, the metabolites produced by the degradation of Metalaxyl by various microorganisms have been shown to lack the antifungal activity of the parent compound when tested against sensitive organisms like Phytophthora boehmeriae. cdnsciencepub.com
Below is a table summarizing the microbial degradation of Metalaxyl in different systems.
| Microbial Species | Environment | Key Findings | Reference |
| Pseudomonas sp. (ER2) | Aquatic | Most effective in degradation; complete detoxification after 28 days. | acs.org |
| Aspergillus niger (ER6) | Aquatic | Effective in Metalaxyl degradation. | acs.org |
| Cladosporium herbarum (ER4) | Aquatic | Capable of Metalaxyl degradation. | acs.org |
| Penicillium sp. (ER3) | Aquatic | Showed ability to degrade Metalaxyl. | acs.org |
| Soil Microorganisms | Soil | Primary route of dissipation through aerobic metabolism (half-life ~40 days). Major metabolite is Metalaxyl acid. | acs.orgmdpi.com |
Enantioselective Metabolism in Non-Human Biological Systems (e.g., soil microbes, model organisms)
Metalaxyl is a chiral compound, existing as two enantiomers: R-Metalaxyl and S-Metalaxyl. The fungicidal activity is primarily associated with the R-enantiomer. acs.orgacs.org Research has demonstrated that the microbial degradation of Metalaxyl in the environment is often enantioselective, meaning that one enantiomer is degraded at a different rate than the other.
In many aerobic soils with a pH above 5, the biologically active R-enantiomer is degraded faster than the S-enantiomer. acs.orgnih.gov This leads to an enrichment of the S-enantiomer in the residues. acs.org The enantioselectivity of this degradation is significantly influenced by soil pH. In aerobic soils with a pH between 4 and 5, the degradation rates of both enantiomers are similar, while in soils with a pH below 4, the preference can be reversed, with the S-enantiomer degrading faster. nih.gov Under anaerobic conditions, the S-enantiomer is often degraded more rapidly. acs.org
The formation of the primary metabolite, Metalaxyl acid, from Metalaxyl occurs with retention of the original configuration, meaning R-Metalaxyl is converted to R-Metalaxyl acid and S-Metalaxyl to S-Metalaxyl acid. acs.orgacs.org The degradation of Metalaxyl acid itself can also be enantioselective. acs.orgnih.gov
Different soil types and microbial populations can exhibit different enantioselective preferences. For example, in a study comparing German and Cameroonian soils, the R-enantiomer was degraded much faster in the German soil, while the S-enantiomer was degraded more rapidly in the Cameroonian soil. mdpi.comnih.gov This suggests that the specific microbial communities and their enzymatic machinery dictate the enantioselectivity of Metalaxyl degradation. mdpi.comnih.gov
Enantioselective degradation has also been observed in plants. In cucumber, the R-enantiomer dissipated faster, whereas in spinach and pakchoi, the S-enantiomer was preferentially degraded. nih.gov In contrast, no stereoselective degradation was observed in cabbage. nih.gov
The table below presents data on the enantioselective degradation of Metalaxyl in different biological systems.
| Biological System | Condition | Preferentially Degraded Enantiomer | Key Findings | Reference |
| Aerobic Soil (pH > 5) | Laboratory Incubation | R-Metalaxyl | Residues become enriched with S-Metalaxyl. | acs.orgnih.gov |
| Aerobic Soil (pH < 4) | Laboratory Incubation | S-Metalaxyl | Reversal of enantioselectivity compared to higher pH soils. | nih.gov |
| Anaerobic Soil | Laboratory Incubation | S-Metalaxyl | Faster degradation of the S-enantiomer. | acs.org |
| German Soil | Laboratory Incubation | R-Metalaxyl | Degradation of R-enantiomer was significantly faster than S-enantiomer. | mdpi.comnih.gov |
| Cameroonian Soil | Laboratory Incubation | S-Metalaxyl | Opposite enantioselectivity compared to German soil. | mdpi.comnih.gov |
| Cucumber | Greenhouse | R-Metalaxyl | Faster dissipation of the R-enantiomer. | nih.gov |
| Spinach and Pakchoi | Field and Greenhouse | S-Metalaxyl | Preferential degradation of the S-form. | nih.gov |
| Cabbage | Field and Greenhouse | None | No stereoselective degradation observed. | nih.gov |
Mechanisms of Fungal Resistance to Metalaxyl and Research Facilitated by Analytical Precision with Deuterated Standards
Molecular Basis of Resistance in Oomycete Plant Pathogens (e.g., Phytophthora spp., Pythium spp.)
The primary mode of action of Metalaxyl (B1676325) is the inhibition of ribosomal RNA (rRNA) synthesis, which consequently halts fungal growth and sporulation. nih.gov Resistance at the molecular level has been primarily attributed to modifications in the target enzyme, RNA polymerase I.
A significant breakthrough in understanding Metalaxyl resistance was the identification of mutations in the RPA190 gene, which encodes the largest subunit of RNA polymerase I. nih.gov Studies on Phytophthora infestans have revealed that specific point mutations in this gene are associated with reduced sensitivity to Metalaxyl. For instance, research has identified several amino acid substitutions in the RPA190 protein that contribute to resistance. nih.gov
One study identified two primary evolutionary pathways for Metalaxyl resistance in P. infestans related to the RPA190 gene. The first pathway involves a single amino acid mutation, V1476G (a change from valine to glycine at position 1476). The second pathway is characterized by multiple, cumulative point mutations. nih.gov Mutations such as F382Y, P980S, and V1476G in the RPA190 protein have been shown to be under positive selection in resistant populations, and a higher number of these mutations in an isolate often correlates with a higher level of resistance (EC50 values). nih.gov
However, the genetic basis of resistance can be complex, and not all resistant isolates of P. infestans carry mutations in the RPA190 gene, suggesting that other genetic loci or mechanisms may also be involved. researchgate.net This complexity underscores the importance of precise analytical methods to correlate genetic markers with the phenotypic expression of resistance.
The accurate quantification of intracellular Metalaxyl concentrations, facilitated by the use of deuterated internal standards like Metalaxyl-d6 in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, is crucial. This precision allows researchers to determine whether resistance is due to a reduced affinity of the target site (requiring higher concentrations for inhibition) or other mechanisms like reduced uptake or increased efflux.
Beyond specific mutations, resistance can also manifest as broader alterations in the activity of RNA polymerase I. In sensitive strains of oomycetes, Metalaxyl effectively inhibits the activity of this enzyme, leading to a cessation of rRNA synthesis. researchgate.net In contrast, resistant strains often exhibit RNA polymerase I activity that is significantly less affected by the presence of the fungicide. researchgate.net
Genetic Analysis of Resistance Inheritance
Genetic studies have been instrumental in understanding how Metalaxyl resistance is inherited and maintained in pathogen populations. In several Phytophthora species, including P. infestans and P. capsici, resistance to Metalaxyl has been shown to be a heritable trait. researchgate.net
Early genetic analyses suggested that resistance is often conferred by a single, major gene that is incompletely dominant. researchgate.net This monogenic nature of resistance can lead to a rapid increase in the frequency of resistant individuals in a population under the selection pressure of repeated fungicide applications. nih.gov The Mendelian inheritance patterns observed in controlled crosses of sensitive and resistant isolates support this model. researchgate.net
However, as noted earlier, the discovery of multiple mutations in the RPA190 gene and the existence of resistant isolates without these mutations indicate that the genetic basis can be more complex, potentially involving multiple genes or quantitative trait loci (QTLs). researchgate.net This genetic complexity highlights the need for robust phenotyping, where the level of resistance is accurately quantified. Analytical methods using deuterated internal standards enable the precise measurement of EC50 values, which is fundamental for genetic mapping and association studies that aim to identify the genes responsible for resistance.
Biochemical Mechanisms of Resistance (e.g., biological degradation by pathogens)
In addition to target site modifications, some oomycete strains have developed the ability to detoxify or degrade Metalaxyl, rendering it inactive. This biochemical resistance is another important mechanism that contributes to the failure of disease control.
Studies have shown that some resistant strains of Phytophthora can metabolize Metalaxyl more rapidly than sensitive strains. researchgate.net The degradation of Metalaxyl can be investigated by incubating fungal cultures with the fungicide and then analyzing the culture medium and mycelial extracts over time to measure the disappearance of the parent compound and the appearance of metabolites.
The precision offered by LC-MS/MS with a deuterated internal standard like this compound is particularly valuable in these studies. It allows for the accurate quantification of Metalaxyl and its degradation products, even at low concentrations and in complex biological matrices. This enables researchers to precisely compare the metabolic capabilities of resistant and sensitive isolates, helping to elucidate the biochemical pathways involved in detoxification. For example, a study on Aspergillus wentii identified the Cytochrome P450 enzyme system as responsible for the metabolism of Metalaxyl.
Resistance Management Strategies and Their Scientific Basis
The insights gained from studying the mechanisms of Metalaxyl resistance form the scientific basis for developing effective resistance management strategies. The goal of these strategies is to minimize the selection pressure for resistance and prolong the effective lifespan of the fungicide.
A cornerstone of resistance management is the regular monitoring of pathogen populations to detect the emergence and track the frequency of resistant strains. nih.gov Early detection allows for timely adjustments to disease control programs, such as switching to fungicides with different modes of action.
Various methods are employed for monitoring, ranging from traditional bioassays to modern molecular techniques. Bioassays typically involve growing fungal isolates on media amended with different concentrations of Metalaxyl to determine their sensitivity. The accuracy of these assays depends on the precise preparation of the fungicide concentrations.
Molecular methods, such as PCR-based assays, can be developed to detect specific resistance-conferring mutations, like those in the RPA190 gene. apsnet.org These DNA-based diagnostics offer a rapid and high-throughput approach to screening large numbers of isolates.
The data generated from both bioassays and molecular diagnostics are crucial for informing resistance management decisions. The use of analytical standards in these processes ensures the reliability and comparability of data across different laboratories and over time.
Interactive Data Table: Mutations in the RPA190 Gene Associated with Metalaxyl Resistance in Phytophthora infestans
| Amino Acid Change | Position in RPA190 | Observed Effect on Resistance |
| F382Y | 382 | Associated with resistance, often in combination with other mutations. |
| P980S | 980 | Forms an independent clade in phylogenetic analysis of resistant isolates. |
| V1476G | 1476 | A key mutation in one of the main evolutionary pathways to resistance. |
Interactive Data Table: Summary of Metalaxyl Resistance Mechanisms
| Mechanism Category | Specific Mechanism | Key Genes/Proteins Involved |
| Molecular (Target Site) | Point mutations reducing fungicide binding | RPA190 gene (RNA polymerase I) |
| Molecular (Target Site) | Altered enzyme activity | RNA polymerase I |
| Genetic | Inheritance of resistance alleles | Single, incompletely dominant genes; potentially polygenic |
| Biochemical | Metabolic degradation of the fungicide | Cytochrome P450 enzymes and other detoxification systems |
Strategies for Sustained Fungicide Efficacy
The emergence of fungal resistance to Metalaxyl, a systemic phenylamide fungicide, poses a significant threat to its long-term effectiveness in controlling diseases caused by Oomycete pathogens. scispace.comagriculturejournals.cz Due to its site-specific mode of action—inhibiting ribosomal RNA synthesis by targeting RNA polymerase I—pathogen populations can develop resistance relatively quickly, often through a single gene mutation. agriculturejournals.czokstate.edu Consequently, the implementation of robust resistance management strategies is crucial for preserving the utility of this important agricultural tool. scispace.comsyngenta.nl These strategies are developed and validated through meticulous research, which relies on high analytical precision to quantify fungicide concentrations and monitor pathogen sensitivity. The use of deuterated internal standards, such as this compound, is instrumental in achieving the accuracy required for such studies.
To delay the development of resistance, a multi-pronged approach is recommended, integrating chemical, cultural, and biological control methods. scispace.comagriculturejournals.cz The Fungicide Resistance Action Committee (FRAC) provides guidelines that are central to these strategies, emphasizing the need to reduce the selection pressure placed on fungal populations. syngenta.nl
Key Anti-Resistance Strategies:
Table 1: Examples of Fungicide Mixture Strategies for Metalaxyl
| Combination Partner (FRAC Group) | Mode of Action | Rationale for Mixture | Example Pathogen Targets |
|---|---|---|---|
| Mancozeb (M3) | Multi-site contact activity | Lowers resistance risk by providing a different mode of action to control Metalaxyl-resistant strains. scispace.compomais.com | Phytophthora infestans (Late Blight), Downy Mildew. scispace.compomais.com |
| Azoxystrobin (11) | Quinone outside Inhibitor (QoI) | Provides a different site-specific mode of action. Must be used carefully as part of a rotation due to its own resistance risk. mdpi.com | Phytophthora palmivora. mdpi.com |
| Dimethomorph (40) | Carboxylic Acid Amide (CAA) | Offers an alternative mode of action for controlling Oomycete pathogens. mdpi.com | Phytophthora palmivora. mdpi.com |
| Propamocarb (28) | Carbamate | Provides synergistic control of certain pathogens when mixed with Metalaxyl. gcsaa.org | Pythium blight. gcsaa.org |
Alternation of Fungicides: Rotating Metalaxyl with fungicides from different FRAC groups is another cornerstone of resistance management. gcsaa.org Continuous or repeated use of the same fungicide or fungicides from the same group accelerates the selection of resistant strains. gcsaa.org An effective rotation program involves alternating between different chemical classes to ensure that successive generations of the pathogen are not exposed to the same mode of action. researchgate.net
Table 2: Fungicide Groups (FRAC Codes) for Rotation with Metalaxyl
| FRAC Code | Group Name | Mode of Action | Resistance Risk |
|---|---|---|---|
| 4 | Phenylamides | RNA polymerase I | High |
| 3 | Demethylation Inhibitors (DMI) | C14-demethylase in sterol biosynthesis | Medium |
| 7 | Succinate Dehydrogenase Inhibitors (SDHI) | Complex II: succinate-dehydrogenase | Medium to High |
| 11 | Quinone outside Inhibitors (QoI) | Complex III: cytochrome bc1 | High |
| 40 | Carboxylic Acid Amides (CAA) | Cellulose synthase | Medium |
| M1-M9 | Multi-site contact fungicides | Various | Low |
Source: Adapted from Fungicide Resistance Action Committee (FRAC) classifications. scribd.com
Table 3: Integrated Disease Management (IDM) Practices
| Strategy Type | Specific Practice | Contribution to Resistance Management |
|---|---|---|
| Cultural Control | Crop Rotation | Reduces pathogen inoculum in the soil by planting non-susceptible crops. agriculturejournals.czausveg.com.au |
| Use of Resistant Cultivars | Decreases the host's susceptibility, reducing the need for fungicide applications. agriculturejournals.czausveg.com.au | |
| Sanitation | Removing and destroying infected plant debris reduces the source of fungal populations. agriculturejournals.cz | |
| Soil Management | Practices like soil solarization can help reduce pathogen levels. agriculturejournals.cz | |
| Biological Control | Use of Biocontrol Agents | Introduces microorganisms that antagonize or compete with the plant pathogen. agriculturejournals.cz |
| Application Best Practices | Adherence to Label Rates | Using fungicides at the recommended rates ensures maximum efficacy and avoids exposing fungi to sub-lethal doses that can foster resistance. pomais.com |
| Proper Timing | Applying fungicides preventatively before disease establishment reduces the pathogen population size being exposed. pomais.com |
The Role of Analytical Precision in Validating Strategies
The development and confirmation of these resistance management strategies depend on high-quality scientific research. This research often involves measuring the concentration of Metalaxyl and its metabolites in various environmental and biological matrices (e.g., soil, water, plant tissue) over time. nih.govnih.gov Accurate quantification is essential to understand the fungicide's persistence, degradation, and uptake, which are critical factors in its efficacy and the potential for resistance development. nih.gov
Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are standard for these measurements. nih.govscispace.com However, complex matrices like soil and plant extracts can interfere with the analysis, leading to inaccurate results. lcms.cz To overcome these challenges, internal standards are used. The ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte being measured. lcms.cz
This is where isotopically labeled standards, such as this compound, become indispensable. This compound is a deuterated analogue of Metalaxyl, meaning some of its hydrogen atoms have been replaced with deuterium (B1214612). This substitution makes it slightly heavier, allowing it to be distinguished from the non-labeled Metalaxyl by a mass spectrometer, but it does not significantly alter its chemical properties. lcms.cz
When added to a sample at a known concentration before extraction and analysis, this compound experiences the same potential losses or enhancements as the native Metalaxyl. By comparing the final measured amount of the deuterated standard to the amount initially added, analysts can correct for these variations. lcms.cz This correction factor is then applied to the measurement of the native Metalaxyl, resulting in a significantly more accurate and reliable quantification of the fungicide's concentration. This analytical precision is fundamental for:
Monitoring Programs: Accurately tracking the prevalence of resistant fungal isolates in the field.
Efficacy Trials: Determining the effective concentration of Metalaxyl when used in mixtures or rotations.
Pharmacokinetic Studies: Understanding how quickly the fungicide is taken up, metabolized, and degraded in plants and soil under different management practices. nih.gov
Future Research Directions and Advanced Applications of Metalaxyl D6
Development of Novel Analytical Approaches for Environmental Monitoring
The use of Metalaxyl-d6 as an internal standard is fundamental to the development of robust and highly sensitive analytical methods for environmental monitoring. Isotope Dilution Mass Spectrometry (IDMS), which utilizes isotopically labeled standards like this compound, is a key area of future research. This technique allows for the precise quantification of metalaxyl (B1676325) and its metabolites in complex matrices such as soil, water, and plant tissues by correcting for matrix effects and variations in instrument response.
Future research will focus on refining multi-residue methods that can simultaneously detect and quantify a wide range of pesticides, including metalaxyl, in a single analysis. usda.gov The integration of this compound in these methods, coupled with advanced instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will enable lower detection limits and increased accuracy. nih.govresearchgate.net This is crucial for assessing low-level environmental contamination and ensuring compliance with regulatory limits, such as Maximum Residue Levels (MRLs) in food and environmental quality standards. europa.eu
Table 1: Advanced Analytical Techniques Utilizing this compound
| Analytical Technique | Role of this compound | Application in Environmental Monitoring | Potential Advancements |
|---|---|---|---|
| Isotope Dilution Mass Spectrometry (IDMS) | Internal Standard | Accurate quantification of metalaxyl in soil, water, and biota. | Enhanced precision in complex environmental samples. |
| LC-MS/MS | Internal Standard | High-sensitivity detection of metalaxyl and its metabolites. | Development of multi-residue methods for broad-spectrum pesticide analysis. |
| GC-MS | Internal Standard | Analysis of volatile metabolites and confirmation of residue identity. nih.gov | Improved derivatization techniques for non-volatile metabolites. |
In-depth Mechanistic Studies of Metalaxyl Degradation and Metabolism Using Isotopic Tracing
This compound is an invaluable tool for elucidating the complex degradation and metabolic pathways of metalaxyl in various environmental compartments. As a stable isotope tracer, it allows researchers to follow the transformation of the parent compound into its various metabolites without the need for radioactive materials. nih.gov
Future studies will employ this compound to investigate the kinetics and mechanisms of microbial degradation, photodegradation, and plant metabolism. researchgate.netnih.gov By tracing the deuterated label, scientists can identify novel metabolites and gain a deeper understanding of the enzymatic reactions involved in the breakdown of metalaxyl. Major metabolic routes for metalaxyl include the hydrolysis of the methyl ester to form metalaxyl acid and the oxidation of the ring-methyl groups. nih.govnih.gov Isotopic tracing with this compound can confirm these pathways and potentially uncover others, providing a complete picture of the fungicide's environmental fate. nih.gov
These studies are particularly important for understanding how different environmental conditions, such as soil type, pH, and microbial activity, influence the rate and pathway of degradation. fao.orgnih.gov For instance, research has shown that the degradation rate of metalaxyl is strongly influenced by soil properties. fao.org
Table 2: Application of this compound in Degradation and Metabolism Studies
| Study Area | Methodology | Research Objective | Key Findings Enabled by Isotopic Tracing |
|---|---|---|---|
| Microbial Degradation | Soil/water incubation with this compound | Identify microorganisms and enzymatic pathways responsible for degradation. | Confirmation of metalaxyl acid as a major metabolite. nih.govnih.gov |
| Photodegradation | Exposure of this compound to UV light | Characterize photoproducts and degradation kinetics. | Identification of photoproducts formed by rearrangement and cleavage. nih.gov |
| Plant Metabolism | Application of this compound to plants | Trace uptake, translocation, and formation of conjugates. | Understanding residue distribution in different plant parts. fao.org |
| Animal Metabolism | Administration of this compound to test animals | Identify metabolites in tissues, urine, and feces. researchgate.net | Elucidation of biotransformation reactions like hydroxylation and demethylation. researchgate.net |
Research into Enantioselective Ecotoxicological Behavior (excluding direct toxicity effects)
Metalaxyl is a chiral compound, existing as two enantiomers (R- and S-isomers) that can have different biological activities and environmental behaviors. The R-enantiomer (also known as metalaxyl-M) is the more fungicidally active form. fao.orgherts.ac.uk Research has shown that the degradation of metalaxyl in soil is often enantioselective, with the R-enantiomer typically degrading faster than the S-enantiomer in aerobic soils with a pH above 5. nih.govnih.govresearchgate.net
Advanced Modeling of Environmental Fate Incorporating Enantiomer-Specific Data
Predictive models are essential tools for assessing the potential environmental risk of pesticides. The accuracy of these models depends on the quality of the input data. Data generated from studies using this compound, such as enantiomer-specific degradation rates and mobility parameters, are critical for developing more sophisticated and reliable environmental fate models.
Table 3: Enantiomer-Specific Parameters for Environmental Fate Modeling
| Model Parameter | Significance | Contribution from this compound Studies |
|---|---|---|
| Degradation Half-life (DT50) | Determines persistence in soil and water. | Provides accurate, enantiomer-specific DT50 values for different environmental conditions. fao.org |
| Sorption Coefficient (Kd) | Indicates potential for leaching. | Confirms if sorption is enantioselective and provides precise Kd values. nih.gov |
| Metabolite Formation Rate | Predicts the concentration of major degradation products. | Quantifies the rate of formation of metabolites like metalaxyl acid from each enantiomer. nih.gov |
Integration of this compound in High-Throughput Screening for Environmental Contaminants
High-Throughput Screening (HTS) is a rapidly developing field that allows for the rapid testing of thousands of chemicals for potential biological activity. nih.gov In the context of environmental monitoring, HTS can be used to screen for the presence of contaminants and assess their potential effects on biological systems.
This compound has a potential future role in the development and validation of HTS assays for environmental contaminants. As a non-reactive, isotopically labeled internal standard, it can be used to ensure the accuracy and reproducibility of automated analytical steps within the HTS workflow. nih.gov For example, in HTS methods based on mass spectrometry, this compound can be spiked into every sample to normalize the signal and account for any variations in the analytical process. This ensures that any observed effects are due to the presence of the target contaminant and not analytical artifacts. This application is crucial for large-scale screening programs like the U.S. EPA's ToxCast, which evaluates the potential hazards of thousands of environmental chemicals. nih.gov
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing Metalaxyl-d6 with isotopic purity?
Methodological Answer:
Synthesis of Metalaxyl-d6 (deuterated isotopologue) requires deuterium substitution at six hydrogen positions. Key steps include:
- Deuteration Process : Use catalytic exchange reactions with deuterated solvents (e.g., D2O or deuterated acids) under controlled temperature and pH conditions. Monitor isotopic incorporation via <sup>1</sup>H NMR to confirm replacement of target hydrogens .
- Characterization : Validate isotopic purity (>98%) using high-resolution mass spectrometry (HRMS) and quantitative NMR. Ensure absence of protio contaminants by comparing <sup>1</sup>H NMR peaks to non-deuterated standards .
- Purity Verification : Include chromatographic methods (e.g., LC-MS with deuterium-specific columns) to resolve isotopic peaks from matrix interferences .
Basic: How can researchers design experiments to quantify this compound in complex biological matrices while minimizing matrix effects?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with deuterium-stable cartridges (e.g., C18-modified silica) to isolate Metalaxyl-d6 from lipids and proteins. Optimize elution solvents (e.g., methanol-d4) to retain isotopic integrity .
- Internal Standards : Spike samples with a structurally analogous deuterated internal standard (e.g., Metalaxyl-d10) to correct for ion suppression/enhancement in LC-MS/MS .
- Matrix Effect Mitigation : Validate recovery rates (85–115%) using spike-and-recovery tests across multiple matrices (e.g., soil, plant tissues). Report variability using relative standard deviation (RSD) thresholds (<15%) .
Advanced: What isotopic effects arise when using this compound as a tracer in metabolic studies, and how can these be quantified?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Measure differences in reaction rates (e.g., enzymatic degradation) between Metalaxyl and Metalaxyl-d6 using time-resolved LC-MS. Calculate KIE as , where and are rate constants for protio and deuterated forms .
- Metabolic Pathway Tracing : Use <sup>13</sup>C/<sup>2</sup>H dual-isotope labeling to distinguish parent compound degradation from metabolite formation. Apply stable isotope probing (SIP) with high-resolution orbitrap MS to track deuterium retention in metabolites .
- Statistical Validation : Perform ANOVA or mixed-effects modeling to confirm isotopic differences are significant (p < 0.05) and not artifacts of instrumental drift .
Advanced: How should researchers resolve contradictory data on the environmental persistence of this compound compared to its non-deuterated form?
Methodological Answer:
- Controlled Degradation Studies : Conduct parallel experiments under identical conditions (pH, UV exposure, microbial activity) for both compounds. Use isotopically labeled reference soils to standardize environmental variables .
- Data Normalization : Normalize degradation rates to soil organic carbon (SOC) content and cation exchange capacity (CEC) to account for matrix heterogeneity. Apply multivariate regression to isolate isotopic effects from confounding factors .
- Mechanistic Modeling : Develop QSAR (quantitative structure-activity relationship) models incorporating deuterium’s steric and electronic effects on hydrolysis/oxidation pathways. Validate with Arrhenius plots to confirm activation energy differences .
Advanced: What strategies optimize the use of this compound in multi-residue analytical methods without cross-talk with co-eluting isotopes?
Methodological Answer:
- Chromatographic Resolution : Employ UPLC with sub-2µm particle columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate Metalaxyl-d6 from analogs. Optimize column temperature (40–60°C) to reduce peak broadening .
- High-Resolution MS : Use orbitrap or TOF detectors with resolving power >50,000 FWHM to distinguish isotopic clusters. Apply mass defect filtering to exclude isobaric interferences .
- Cross-Validation : Confirm specificity via blank matrix spikes and standard addition methods. Report limit of quantification (LOQ) with signal-to-noise ratios >10:1 .
Basic: What are the best practices for documenting this compound synthesis and characterization in peer-reviewed publications?
Methodological Answer:
- Experimental Detail : Include reaction stoichiometry, deuterium sources, purification steps (e.g., recrystallization solvents), and spectroscopic data (NMR chemical shifts, HRMS m/z values) in the Methods section. Reference established protocols for deuterated compounds .
- Data Reproducibility : Provide raw spectral data (e.g., .RAW or .JDX files) as supplementary material. Annotate key peaks in spectra to demonstrate isotopic purity .
- Ethical Reporting : Disclose batch-to-batch variability in deuterium enrichment and any deviations from ideal reaction conditions .
Advanced: How can isotopic dilution mass spectrometry (IDMS) with this compound improve accuracy in trace-level quantification?
Methodological Answer:
- Calibration Design : Prepare calibration curves using a fixed ratio of Metalaxyl-d6 to native analyte (e.g., 1:1). Correct for natural isotope abundance using software tools (e.g., IsoCor) .
- Error Minimization : Apply bracketed calibration with internal standards to account for instrumental drift. Use weighted least-squares regression (1/x<sup>2</sup>) for heteroscedastic data .
- Uncertainty Budgeting : Calculate combined uncertainty (e.g., ±10%) from contributions like weighing errors, pipetting variability, and MS detector linearity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
